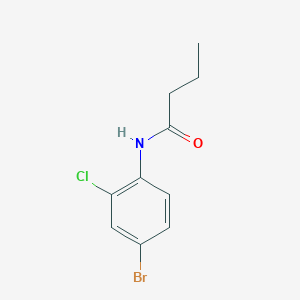
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications.
作用機序
The exact mechanism of action of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is not fully understood, but it is thought to involve the modulation of various signaling pathways. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cell proliferation and survival. In inflammation research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the NF-κB pathway, which is involved in the regulation of immune and inflammatory responses. In neurodegenerative disease research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of oxidative stress and inflammation.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, the reduction of inflammation, and the protection against oxidative stress and neuronal damage. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the growth of tumor cells and induce apoptosis through the activation of caspases. In inflammation research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB. In neurodegenerative disease research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to protect against neuronal damage and improve cognitive function through the activation of the Nrf2/ARE pathway.
実験室実験の利点と制限
One advantage of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. Another advantage is its relatively simple synthesis method, which makes it accessible for lab experiments. However, one limitation of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A is its limited availability, which may hinder its widespread use in research.
将来の方向性
There are several future directions for the research and development of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A. One direction is the investigation of its potential therapeutic applications in other fields of medicine, such as cardiovascular disease and diabetes. Another direction is the optimization of its synthesis method to improve its yield and purity. Additionally, the development of analogs of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A may provide new insights into its mechanism of action and potential therapeutic applications.
合成法
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A involves the reaction of 3-cyano-4,5-dimethylthiophene-2-carboxylic acid with 3,5-dimethylphenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC). The resulting product is then treated with acetic anhydride and triethylamine to yield N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A.
科学的研究の応用
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been investigated for its potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurodegenerative diseases. In cancer research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to inhibit the growth of tumor cells by inducing apoptosis and inhibiting angiogenesis. In inflammation research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to reduce the production of pro-inflammatory cytokines and chemokines, as well as inhibit the activation of NF-κB. In neurodegenerative disease research, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide A has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease.
特性
製品名 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide |
|---|---|
分子式 |
C17H18N2O2S |
分子量 |
314.4 g/mol |
IUPAC名 |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(3,5-dimethylphenoxy)acetamide |
InChI |
InChI=1S/C17H18N2O2S/c1-10-5-11(2)7-14(6-10)21-9-16(20)19-17-15(8-18)12(3)13(4)22-17/h5-7H,9H2,1-4H3,(H,19,20) |
InChIキー |
LPBPKHCLCKPSDT-UHFFFAOYSA-N |
SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)C |
正規SMILES |
CC1=CC(=CC(=C1)OCC(=O)NC2=C(C(=C(S2)C)C)C#N)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![Dimethyl 5-[(4-bromo-3-methoxy-2-naphthoyl)amino]isophthalate](/img/structure/B236698.png)


![N-{4-[(4-ethylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B236707.png)
![3-[3,5-Dihydroxy-6-methyl-4-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-2-yl]oxy-5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B236711.png)
![N-(4-{[(4-chloro-3-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-thiophenecarboxamide](/img/structure/B236714.png)

![N-{4-[(2-fluorobenzoyl)amino]phenyl}-1-benzofuran-2-carboxamide](/img/structure/B236752.png)
![4-isobutoxy-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B236756.png)
![2-(4-ethylphenoxy)-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]acetamide](/img/structure/B236760.png)
![2-(4-chlorophenoxy)-2-methyl-N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]propanamide](/img/structure/B236762.png)

